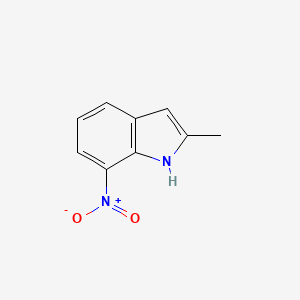

2-Methyl-7-nitro-1H-indole

Description

Properties

IUPAC Name |

2-methyl-7-nitro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6-5-7-3-2-4-8(11(12)13)9(7)10-6/h2-5,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUDQGXUXUKTOMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methyl 7 Nitro 1h Indole and Substituted Analogues

Classical and Established Synthetic Routes to Nitroindoles

Traditional methods for the synthesis of nitroindoles, including the target compound 2-Methyl-7-nitro-1H-indole, have historically relied on direct nitration of indole (B1671886) precursors or the construction of the indole ring from suitably substituted nitroaromatics. These methods, while foundational, often contend with challenges of regioselectivity and reaction conditions.

Nitration of Methylindole Precursors and Regioselectivity Control

Direct nitration of the 2-methylindole (B41428) core is a straightforward approach to introduce a nitro group. However, the indole nucleus is highly reactive towards electrophiles, and nitration can lead to a mixture of isomers and polynitrated products. The position of nitration is heavily influenced by the reaction conditions, particularly the nature of the nitrating agent and the acidity of the medium.

Electrophilic substitution on the indole ring typically occurs at the C3 position due to the stability of the resulting intermediate. When the C3 position is blocked or when forcing conditions are used, substitution can occur on the benzene (B151609) portion of the molecule. For 2-methylindole, nitration often yields a mixture of 3-, 4-, 5-, 6-, and 7-nitro isomers. Achieving selectivity for the 7-nitro position is particularly challenging. Research into the nitration of various indoles has shown that specific conditions are required to direct the substitution to the benzene ring. For instance, nitration in concentrated nitric acid can lead to polynitration, yielding products such as 3,6-dinitro-2-methylindole. umn.edu The formation of 7-nitroindole (B1294693) from indole has been achieved, suggesting that with careful control of reagents and conditions, the synthesis of 2-methyl-7-nitro-1H-indole via this route is plausible, though often accompanied by other isomers. acs.org

| Precursor | Nitrating Agent | Conditions | Major Product(s) | Reference |

| 2-Methylindole | Conc. Nitric Acid | N/A | 3,6-Dinitro-2-methylindole | umn.edu |

| 2-Methylindole | N/A | N/A | Mixture of 3-, 4-, 5-, 6-, 7-nitro isomers | General Observation |

| Indole | N/A | N/A | 7-Nitroindole (among others) | acs.org |

Reissert Indole Synthesis and its Adaptations for Nitroaryl Compounds

The Reissert indole synthesis is a powerful method for constructing the indole ring from an o-nitrotoluene derivative and diethyl oxalate (B1200264). wikipedia.org This pathway is particularly well-suited for preparing indoles with substituents on the benzene ring, as the substitution pattern is determined by the starting o-nitrotoluene.

To synthesize 2-Methyl-7-nitro-1H-indole via the Reissert method, the logical starting material would be 2,6-dinitrotoluene (B127279). The synthesis proceeds in two main steps:

Condensation: The methyl group of 2,6-dinitrotoluene is deprotonated by a strong base, typically potassium ethoxide, and the resulting carbanion undergoes condensation with diethyl oxalate to form an ethyl o,o'-dinitrophenylpyruvate. wikipedia.orgresearchgate.net

Reductive Cyclization: The intermediate pyruvate (B1213749) is then subjected to reductive cyclization. One of the nitro groups is selectively reduced to an amine, which then intramolecularly attacks the ketone, leading to cyclization. Common reducing agents for this step include zinc in acetic acid or catalytic hydrogenation. wikipedia.orgyoutube.com Subsequent hydrolysis and decarboxylation yield the final indole. researchgate.netyoutube.com

This method offers excellent control over the position of the nitro group, as it is pre-installed on the starting aromatic ring.

| Starting Material | Reagents | Key Steps | Product | Reference |

| o-Nitrotoluene | 1. Diethyl oxalate, KOEt 2. Zn, Acetic Acid | Condensation, Reductive Cyclization | Indole-2-carboxylic acid | wikipedia.orgresearchgate.net |

| 2,6-Dinitrotoluene | 1. Diethyl oxalate, KOEt 2. Reductive Cyclization | Condensation, Reductive Cyclization | 2-Methyl-7-nitro-1H-indole-2-carboxylic acid | Hypothetical |

Batcho-Leimgruber Indole Synthesis and Related Approaches

The Batcho-Leimgruber indole synthesis provides another versatile route starting from o-nitrotoluenes. wikipedia.org This two-step process is known for its efficiency and high yields. clockss.org Like the Reissert synthesis, it allows for the preparation of substituted indoles based on the choice of the starting material. Using 2,6-dinitrotoluene as the precursor would be the strategy to obtain 2-Methyl-7-nitro-1H-indole.

The key steps are:

Enamine Formation: The o-nitrotoluene reacts with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine, to form a β-dialkylamino-2-nitrostyrene (an enamine). wikipedia.orgyoutube.com The acidic protons of the methyl group on the dinitrotoluene are readily abstracted to initiate this condensation.

Reductive Cyclization: The intermediate enamine is then reduced. This step typically involves catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel. wikipedia.orgresearchgate.net The reduction of the nitro group to an amine is followed by spontaneous cyclization onto the enamine and subsequent elimination of the dialkylamine to form the indole ring. wikipedia.org

This method is widely used in industry due to its reliable nature and the commercial availability of many substituted o-nitrotoluenes. wikipedia.org

| Starting Material | Reagents | Key Steps | Product | Reference |

| o-Nitrotoluene | 1. DMF-DMA, Pyrrolidine 2. H₂, Pd/C or Ra-Ni | Enamine Formation, Reductive Cyclization | Indole | wikipedia.orgyoutube.com |

| 2,4-Dinitrotoluene | DMFDEA | Enamine Formation | Intermediate Enamine | clockss.org |

| 2,6-Dinitrotoluene | 1. DMF-DMA, Pyrrolidine 2. H₂, Pd/C or Ra-Ni | Enamine Formation, Reductive Cyclization | 2-Methyl-7-nitro-1H-indole | Hypothetical |

Modern Catalytic Approaches for Indole Ring Formation

Recent advancements in organic synthesis have introduced a variety of metal-catalyzed reactions for indole formation. These modern methods often provide milder reaction conditions, greater functional group tolerance, and novel pathways for constructing the indole core, including for nitro-substituted analogues.

Palladium-Catalyzed Cyclization and Heterocyclization Strategies

Palladium catalysis has become a cornerstone of modern organic synthesis, and numerous strategies have been developed for indole synthesis. These methods are often adaptable for the synthesis of nitroindoles.

One prominent strategy is the reductive cyclization of o-nitrostyrenes . In this approach, an appropriately substituted o-nitrostyrene undergoes cyclization in the presence of a palladium catalyst and a reducing agent, often carbon monoxide or a CO surrogate like formate (B1220265) esters. researchgate.netnih.gov The palladium catalyst facilitates the reduction of the nitro group and subsequent N-heteroannulation. nih.gov This method is tolerant of various functional groups on the aromatic ring.

Another powerful approach involves palladium-catalyzed C-H activation . For instance, anilines and ketones can be coupled to form indoles through an aerobic oxidative cyclization of an intermediate N-aryl imine. bohrium.comalbany.edu This method assembles the indole ring from simpler precursors and can tolerate a range of functional groups, including electron-withdrawing groups like nitro substituents. albany.edu The catalytic cycle typically involves a Pd(II)/Pd(0) redox process. bohrium.com

| Strategy | Precursors | Catalyst System | Description | Reference |

| Reductive Cyclization | o-Nitrostyrenes | Pd complex, CO or CO surrogate | Pd-catalyzed reduction of nitro group followed by cyclization. | researchgate.netnih.gov |

| Aerobic Oxidative Cyclization | Anilines, Ketones | Pd(OAc)₂, O₂ | Formation of an N-aryl imine followed by Pd-catalyzed C-H activation and cyclization. | bohrium.comalbany.edu |

Copper-Catalyzed and Other Metal-Mediated C-H Activation Pathways

Copper catalysis has emerged as a cost-effective and efficient alternative for constructing indole skeletons. bohrium.com These methods often proceed via C-H activation and C-N bond formation, offering novel routes to functionalized indoles.

Copper-catalyzed C-H amination represents a direct approach to indole synthesis. For example, N-Ts-2-styrylaniline derivatives can be converted into the corresponding indoles in the presence of a copper salt and an oxidant. ccspublishing.org.cn This intramolecular reaction involves the direct amination of a C-H bond on the styrene (B11656) moiety, facilitated by the copper catalyst. The tolerance of this and similar systems to nitro groups makes it a viable strategy for synthesizing compounds like 2-Methyl-7-nitro-1H-indole from a suitably substituted styrylaniline precursor.

Recent studies have also focused on directing group strategies to achieve regioselective C-H functionalization on the indole benzene ring, including at the challenging C7 position. While not specific to nitroindole synthesis, these advanced methods highlight the potential for precise, metal-catalyzed construction of complex indole derivatives.

| Strategy | Precursors | Catalyst System | Description | Reference |

| Intramolecular C-H Amination | N-Ts-2-Styrylaniline derivatives | Copper salt, K₂S₂O₈ | Copper-catalyzed direct amination of a styrenic C-H bond to form the pyrrole (B145914) ring. | ccspublishing.org.cn |

| Oxidative Amination | Vinyl arenes, Anilines | Cu(OTf)₂, MnO₂ | Intermolecular coupling involving a nitrogen-radical addition to the alkene. | nih.gov |

Metal-Free and Organocatalytic Cyclization Techniques

The synthesis of the indole core structure, a critical step in forming 2-Methyl-7-nitro-1H-indole, can be achieved without the use of transition metals, which is advantageous for avoiding potential metal contamination in the final products. elte.hu Metal-free methodologies often rely on intramolecular reactions facilitated by oxidants or acidic conditions. For instance, an effective metal-free C-H amination of N-Ts-2-alkenylanilines using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) as an oxidant has been developed to produce a diverse range of substituted indoles. researchgate.net This approach is operationally simple and avoids the need for expensive transition-metal catalysts. researchgate.net

Organocatalysis represents another powerful strategy for constructing N-heterocycles through asymmetric cycloaddition, providing an efficient and atom-economical path from simple precursors. beilstein-journals.org These reactions can be catalyzed by non-covalent organocatalysts, such as bifunctional squaramides, which activate the reactants through hydrogen bonding. beilstein-journals.org While not directly forming the 7-nitro substituted indole, these methods establish the core indole ring system, which can be subsequently functionalized. For example, a Cs₂CO₃-promoted method for synthesizing 6-nitroindole (B147325) derivatives from enaminones and nitroaromatic compounds has been developed, forming two new C-C and C-N bonds with high regioselectivity under transition-metal-free conditions. rsc.org

Functional Group Introduction and Modification Strategies

Selective Introduction of the Nitro Group and Other Electrophilic Substitutions

The introduction of a nitro group onto the 2-methylindole scaffold is a key step in the synthesis of 2-Methyl-7-nitro-1H-indole. Electrophilic aromatic substitution is the primary mechanism for this transformation. The indole ring is highly reactive towards electrophiles, with the C-3 position being the most nucleophilic and therefore the most common site of substitution. rsc.orgfirsthope.co.in

Nitration of 2-methylindole under strongly acidic conditions, such as with concentrated nitric acid, can lead to multiple products. Studies have shown that this reaction can yield 3,6-dinitroindoles. umn.edu Further nitration can produce 3,4,6-trinitroindoles. umn.edu Achieving selective nitration at the C-7 position is challenging and often requires a multi-step synthesis involving directing groups or starting with an aniline (B41778) already containing the nitro group in the desired position prior to indole ring formation.

Milder and more selective nitration methods have been developed to overcome the harshness of traditional mixed-acid conditions. nih.gov One such method employs trifluoroacetyl nitrate (B79036) (CF₃COONO₂), generated from tetramethylammonium (B1211777) nitrate and trifluoroacetic anhydride, which allows for the regioselective nitration of various indoles at the 3-position under non-acidic and metal-free conditions. nih.gov Another approach uses bismuth subnitrate in combination with thionyl chloride for the nitration of various aromatic compounds, offering a mild and selective alternative. nih.gov The choice of nitrating agent and reaction conditions is crucial for controlling the regioselectivity of the substitution. nih.govnih.gov

| Reagent/Condition | Position of Nitration on Indole Core | Selectivity | Reference |

| Concentrated Nitric Acid | C-3, C-6 | Low (Polynitration) | umn.edu |

| Trifluoroacetyl Nitrate | C-3 | High | nih.gov |

| Bismuth Subnitrate / Thionyl Chloride | Varies | Mild and Selective | nih.gov |

Alkylation and Arylation at the Indole Nitrogen (N-Alkylation)

The indole nitrogen can be readily functionalized through alkylation or arylation, a common strategy to modify the compound's properties. The N-H proton of indole is weakly acidic and can be removed by a strong base, such as sodium hydride (NaH), to generate a nucleophilic indolide anion. youtube.com This anion can then react with an alkyl halide in an Sₙ2 reaction to form an N-alkylated indole. youtube.com

For N-arylation, transition metal-catalyzed cross-coupling reactions are widely employed. nih.gov The Ullmann condensation, a copper-catalyzed reaction, is a classic method for forming C-N bonds and can be used for the N-arylation of indoles with aryl halides. acs.org Modern variations use ligands like trans-1,2-cyclohexanediamine to facilitate the reaction at lower temperatures. acs.org Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, are also highly effective for N-arylation and are compatible with a wide range of functional groups. organic-chemistry.org These reactions typically use bulky, electron-rich phosphine (B1218219) ligands to promote efficient coupling of indoles with aryl iodides, bromides, chlorides, and triflates. organic-chemistry.org More recently, iron-catalyzed protocols have been developed for the N-alkylation of indolines (the reduced form of indoles), which can then be oxidized to the corresponding N-alkylated indoles. nih.gov

| Reaction Type | Catalyst/Base | Electrophile | Product | Reference |

| N-Alkylation | Sodium Hydride (NaH) | Alkyl Halide | N-Alkyl Indole | youtube.com |

| N-Arylation (Ullmann) | Copper Iodide (CuI) | Aryl Halide | N-Aryl Indole | acs.org |

| N-Arylation (Buchwald-Hartwig) | Pd₂(dba)₃ / Phosphine Ligand | Aryl Halide/Triflate | N-Aryl Indole | organic-chemistry.org |

| N-Alkylation | Iron Complex | Alcohol | N-Alkyl Indole | nih.gov |

Derivatization of Carboxylic Acid Moieties on the Indole Core

Introducing a carboxylic acid group onto the indole core, for example at the C-2 or C-3 position, opens up numerous possibilities for further derivatization. Carboxylic acids are versatile functional groups that can be converted into a wide array of other moieties, such as esters, amides, and acyl hydrazides. thermofisher.com

Amide formation is a common derivatization reaction. This is typically achieved by activating the carboxylic acid, for instance with a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC), and then reacting it with a primary or secondary amine. frontiersin.orgderpharmachemica.com This method has been used to synthesize novel 2-methyl-1-(2-morpholinoethyl)-indole-3-carboxylic acid analogues with potential antioxidant activity. derpharmachemica.com Similarly, indole-2-carboxylic acid derivatives have been synthesized as potential inhibitors of HIV-1 integrase. nih.gov The conversion of a carboxylic acid to an ester can be accomplished through Fischer esterification, which involves reacting the acid with an alcohol in the presence of an acid catalyst. These derivatization strategies are fundamental in medicinal chemistry for modifying the structure and function of lead compounds. nih.gov

Optimization of Synthetic Reaction Conditions and Techniques

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has become an invaluable technique for accelerating reaction rates, increasing yields, and improving product purity. nih.govrsc.org The application of microwave irradiation is particularly effective for the synthesis of heterocyclic compounds like indoles. nih.gov

A notable example is the rapid synthesis of 3-nitroindoles from N-aryl β-nitroenamines via a palladium-catalyzed intramolecular arene-alkene coupling reaction. nih.govacs.org When this reaction was conducted using conventional oil bath heating, the conversion proceeded slowly and in low yield (25%). nih.gov However, under microwave irradiation at the same bulk temperature, the reaction reached completion in just 90 minutes with a significantly improved yield of 57%. nih.gov Further optimization by switching the solvent to DMF, which responds well to microwave irradiation, boosted the yield to 81%. nih.govacs.org

Microwave heating has also been successfully applied to the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives. unina.itmdpi.com The conversion of various enamines into the corresponding indoles was optimized by exposing the neat mixture of reactants to microwave irradiation, resulting in excellent yields and high regioselectivity. unina.itmdpi.com These findings demonstrate that microwave-assisted synthesis is a powerful tool for enhancing the efficiency of synthetic routes toward 2-Methyl-7-nitro-1H-indole and its analogues. acs.orgnih.gov

Green Chemistry Principles in Nitroindole Synthesis

The synthesis of nitroindoles, including 2-Methyl-7-nitro-1H-indole, has traditionally involved methods that are inconsistent with modern principles of green chemistry. nih.govrsc.org For instance, the use of strong acids like concentrated nitric acid poses significant safety hazards and is detrimental to the environment. nih.govrsc.org Consequently, a considerable focus of contemporary research is the development of efficient, mild, and environmentally friendly synthetic protocols. rsc.org

Green chemistry principles are increasingly being applied to mitigate the environmental impact of nitroindole synthesis. Key strategies include:

Avoidance of Harsh Reagents: A primary goal is to replace hazardous reagents like strong mineral acids. One successful approach for the regioselective nitration of indoles utilizes a combination of ammonium (B1175870) tetramethylnitrate and trifluoroacetic anhydride. nih.govrsc.org This method generates the electrophilic nitrating agent, trifluoroacetyl nitrate, in situ at low temperatures, proceeding under non-acidic and non-metallic conditions. nih.govrsc.org This protocol is not only milder and more environmentally benign but also offers good functional group compatibility. nih.govrsc.org

Use of Benign Solvents: The choice of solvent is critical in green synthesis. Researchers have demonstrated the utility of environmentally benign solvents, such as ethanol (B145695), for related indole syntheses. researchgate.net Multicomponent reactions performed in ethanol can produce indole cores under mild conditions without the need for a metal catalyst. rsc.org

Energy Efficiency: Microwave irradiation has emerged as a significant tool in green organic synthesis, offering substantial acceleration of reactions compared to conventional heating methods. tandfonline.comresearchgate.net This technique often leads to higher yields in drastically reduced reaction times, thereby improving energy efficiency. unina.itmdpi.com For example, the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives was significantly improved by switching from conventional heating to microwave irradiation. unina.itmdpi.com

Alternative Catalysts: The development of novel catalytic systems is central to greener synthetic routes. While some modern methods still employ metal catalysts like palladium, efforts are made to optimize their use and develop alternatives. unina.itmdpi.com The use of photocatalysts is also gaining traction as an eco-friendlier approach in the synthesis of nitrogen-containing heterocycles. researchgate.net

| Green Chemistry Principle | Application in Nitroindole & Indole Synthesis | Example | Reference |

|---|---|---|---|

| Safer Reagents | Replacement of strong acids (e.g., nitric acid) for nitration. | Use of ammonium tetramethylnitrate and trifluoroacetic anhydride. | nih.govrsc.org |

| Benign Solvents | Employing environmentally friendly solvents. | Use of ethanol in a multicomponent indole synthesis. | researchgate.netrsc.org |

| Energy Efficiency | Use of microwave irradiation to reduce reaction time and energy consumption. | Microwave-assisted palladium-catalyzed cyclization of N-aryl enamines. | tandfonline.comunina.itmdpi.com |

| Catalysis | Development of eco-friendlier and more efficient catalysts. | Use of photocatalysts for N-heterocycle synthesis. | researchgate.net |

Reaction Parameter Optimization (Temperature, Solvent, Catalyst Loading)

The optimization of reaction parameters is crucial for maximizing the yield and purity of 2-Methyl-7-nitro-1H-indole and its analogues while minimizing reaction times and side products. Key parameters that are typically optimized include temperature, solvent, and catalyst loading.

A pertinent example is the palladium-catalyzed intramolecular oxidative coupling for the synthesis of functionalized 2-methyl-1H-indole-3-carboxylate derivatives, which serves as a model for optimizing indole synthesis. unina.itmdpi.com Initial studies focused on converting methyl-(Z)-3-(phenylimino)butanoate into the corresponding indole product. mdpi.com The reaction was systematically optimized by comparing conventional heating with microwave irradiation and adjusting catalyst loading and solvent type.

Temperature: Temperature plays a critical role in reaction kinetics and product yield. In the synthesis of 2-methyl-1H-indole-3-carboxylate, conventional heating at 80°C for 3 hours with 10 mol% Pd(OAc)₂ resulted in a 72% yield. unina.itmdpi.com By switching to microwave irradiation, the temperature could be lowered to 60°C, and a comparable yield (73%) was achieved in just 30 minutes. unina.itmdpi.com This demonstrates that microwave heating can often allow for lower reaction temperatures while significantly reducing reaction times. unina.itmdpi.com

Solvent: The choice of solvent can significantly influence the outcome of the reaction. For the palladium-catalyzed cyclization, various solvents were screened under both conventional and microwave conditions. mdpi.com While Dimethylformamide (DMF) proved to be an effective solvent, others like Acetonitrile (ACN) and Dimethyl sulfoxide (B87167) (DMSO) were also tested for different substrates. unina.it For instance, in the synthesis of a specific brominated indole derivative, switching the solvent from DMF to ACN under microwave conditions increased the yield from "not detected" to 75%. unina.it

Catalyst Loading: Optimizing the amount of catalyst is essential for both economic and environmental reasons. In the model synthesis of 2-methyl-1H-indole-3-carboxylate, the effect of reducing the palladium acetate (B1210297) [Pd(OAc)₂] catalyst loading was investigated. unina.itmdpi.com It was found that under microwave conditions at 60°C, reducing the catalyst from 10 mol% to 5 mol% actually increased the yield from 73% to 92% within the same 30-minute reaction time. unina.itmdpi.com This highlights that a lower catalyst loading can sometimes be more efficient, reducing costs and potential metal contamination in the final product. unina.it

The findings from these optimization studies are summarized in the interactive data table below.

These studies underscore the importance of a systematic approach to optimizing reaction parameters, demonstrating that greener and more efficient conditions can be achieved through methods like microwave heating and careful adjustment of catalyst concentration.

Chemical Reactivity and Mechanistic Transformation Studies of 2 Methyl 7 Nitro 1h Indole

Reactivity of the Nitro Group

The nitro group is a dominant functional group in 2-Methyl-7-nitro-1H-indole, defining much of its chemical behavior. Its strong electron-withdrawing nature not only influences the reactivity of the indole (B1671886) core but also serves as a versatile synthetic handle for introducing other nitrogen-containing functionalities. The reduction of the nitro group is a particularly important transformation, providing a gateway to a variety of derivatives, most notably the corresponding aminoindole.

The conversion of the nitro group in aromatic compounds to an amino group is a fundamental transformation in organic synthesis. masterorganicchemistry.comyoutube.com This reduction can be accomplished through several reliable methods, including catalytic hydrogenation and the use of dissolving metals in acidic media.

Catalytic transfer hydrogenation is an effective method for this transformation. For instance, using palladium on carbon (Pd/C) as a catalyst with ammonium (B1175870) formate (B1220265) as the hydrogen source provides a simple and clean approach for the synthesis of substituted anilines from their nitro precursors. mdpi.com Other common catalytic systems involve hydrogen gas over catalysts like platinum (Pt), palladium, or nickel. masterorganicchemistry.comgoogle.com The process can be carried out in various solvents, including alcohols like methanol (B129727) or ethanol (B145695). google.com The addition of certain vanadium compounds to catalytic hydrogenation processes has been shown to prevent the accumulation of hydroxylamine (B1172632) intermediates, leading to purer amine products and faster reaction rates. google.comgoogle.com

Chemical reduction using metals in the presence of acid is another widely used technique. Reagents such as iron (Fe), tin (Sn), or zinc (Zn) in hydrochloric acid (HCl) are effective for converting a nitro group (NO₂) to an amine (NH₂). masterorganicchemistry.com These methods are robust and applicable to a wide range of nitroaromatic compounds. The reduction of the nitro group on the indole scaffold is a key step in the synthesis of tryptamine (B22526) derivatives, which are valuable in medicinal chemistry. nih.gov

| Method | Reagents/Catalyst | Typical Conditions | Notes |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, Pt/C, or Raney Ni | Pressurized H₂ gas, various solvents (e.g., ethanol, ethyl acetate) | A clean and efficient method, widely used in industry. masterorganicchemistry.comgoogle.com |

| Catalytic Transfer Hydrogenation | Ammonium formate, Pd/C | Methanol, reflux | Avoids the use of pressurized hydrogen gas. mdpi.com |

| Metal/Acid Reduction | Fe, Sn, or Zn with HCl | Aqueous or alcoholic solutions | A classic and cost-effective method. masterorganicchemistry.com |

The reduction of an aromatic nitro group to an amine is a six-electron process that proceeds through a series of intermediates. nih.gov The generally accepted mechanism involves a stepwise pathway, often referred to as the "hydrogenation" or "direct" pathway. google.comorientjchem.org This transformation occurs through the sequential formation of nitroso and hydroxylamine intermediates. nih.govgoogle.com

Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂

Nitro to Nitroso: The process begins with a two-electron reduction of the nitro group (Ar-NO₂) to form a nitroso derivative (Ar-NO). nih.govgoogle.com

Nitroso to Hydroxylamine: The nitroso intermediate is then rapidly reduced, in another two-electron step, to the corresponding N-arylhydroxylamine (Ar-NHOH). nih.govmdpi.com

Hydroxylamine to Amine: The final stage is the two-electron reduction of the hydroxylamine to the final aromatic amine (Ar-NH₂). google.com

In some cases, particularly under conditions that favor condensation, a parallel pathway can occur where the nitroso and hydroxylamine intermediates react with each other to form dimeric species like azoxy, azo, and hydrazo compounds, which are then further reduced to the amine. google.com However, in typical catalytic hydrogenations designed for complete reduction, the direct pathway is predominant. The specific reaction conditions, catalyst, and the electronic nature of the indole system can influence the rate of each step and the potential for side reactions. orientjchem.org

Once formed, the nitroso intermediate is highly reactive and is typically reduced to the hydroxylamine at a much faster rate than its formation. nih.gov This high reactivity means that the nitroso species is often transient and difficult to detect or isolate under normal reductive conditions. nih.gov Despite its fleeting existence, its role is pivotal. The entire cascade of reductive events that ultimately yields the amine proceeds through this nitroso intermediate. Its formation is also crucial in certain indole synthesis reactions, such as the Baeyer–Emmerling indole synthesis, where the conversion of a nitro functionality to a nitroso group is a key step for the subsequent cyclization to form the indole ring. rsc.org

Electrophilic and Nucleophilic Reactions on the Indole Core

The indole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic attack, typically at the C3 position. The presence of substituents, such as the methyl group at C2 and the nitro group at C7 in 2-Methyl-7-nitro-1H-indole, significantly modulates this inherent reactivity.

The nitro group is a powerful electron-withdrawing group that exerts its influence through both resonance and inductive effects. When attached to the indole ring at the C7 position, it strongly deactivates the benzene (B151609) portion of the bicyclic system towards electrophilic aromatic substitution. masterorganicchemistry.com Reactions like nitration, halogenation, or Friedel-Crafts alkylation, which would typically occur on an activated benzene ring, are significantly disfavored on the six-membered ring of 7-nitroindole (B1294693).

Conversely, the pyrrole (B145914) ring of the indole system retains significant nucleophilic character. The C3 position remains the most electron-rich and sterically accessible site for electrophilic attack. uni-muenchen.de The presence of the methyl group at the C2 position further reinforces the nucleophilicity of the C3 position. Therefore, electrophilic substitution on 2-Methyl-7-nitro-1H-indole is expected to occur almost exclusively at the C3 position. Studies on other 7-substituted indoles have shown they are compatible with electrophilic substitution at the C3 position. nih.gov This regioselectivity is a cornerstone of indole chemistry, allowing for predictable functionalization even in the presence of a strongly deactivating group on the benzene ring.

| Substituent Type at C7 | Effect on Benzene Ring | Effect on Pyrrole Ring (C3) | Predicted Outcome for Electrophilic Attack |

|---|---|---|---|

| Electron-Donating (e.g., -OCH₃) | Activation | Minor electronic effect, C3 remains highly nucleophilic. | Primary attack at C3; potential for substitution on the activated benzene ring under forcing conditions. |

| Electron-Withdrawing (e.g., -NO₂) | Strong Deactivation | Minor deactivating inductive effect, but C3 remains the most nucleophilic site. | Highly regioselective attack at the C3 position. uni-muenchen.denih.gov |

The nucleophilic C3 position of 2-Methyl-7-nitro-1H-indole is reactive towards condensation with carbonyl compounds such as aldehydes and ketones. This type of reaction, often acid-catalyzed, is a classic transformation for indoles.

In the presence of an acid catalyst, an aldehyde or ketone is protonated, increasing its electrophilicity. The indole then acts as a nucleophile, attacking the carbonyl carbon from its C3 position. The resulting intermediate subsequently eliminates water to form a new carbon-carbon bond.

With aldehydes, this reaction typically leads to the formation of bis(indolyl)methanes. The initial condensation product, an indol-3-ylmethanol derivative, is highly reactive and readily reacts with a second molecule of the indole to yield the dimeric product. The reaction of 2-Methyl-7-nitro-1H-indole with an aldehyde like formaldehyde (B43269) or benzaldehyde (B42025) would be expected to produce the corresponding bis(2-methyl-7-nitro-1H-indol-3-yl)methane. Similar reactions are known to proceed smoothly for various substituted indoles. researchgate.net The deactivating effect of the 7-nitro group is unlikely to prevent this reaction due to the high intrinsic nucleophilicity of the C3 position.

Reactions at the Indole Nitrogen and Carbon Positions

The reactivity of the 2-methyl-7-nitro-1H-indole core is dictated by the interplay of the electron-rich pyrrole ring and the electron-withdrawing nitro group on the benzene moiety. The indole nitrogen (N-1) possesses a lone pair of electrons and can readily participate in nucleophilic reactions. Treatment with acids can lead to protonation, and it can undergo nucleophilic substitution reactions, providing a pathway for the synthesis of N-substituted indoles such as 1-aryltryptamines from related 1-hydroxytryptamine precursors. researchgate.net

The carbon positions of the indole nucleus exhibit distinct reactivities. The C3 position is generally the most nucleophilic and susceptible to electrophilic attack in indole compounds. However, in 2-methyl-7-nitro-1H-indole, this position is sterically unhindered, making it a prime target for reactions like Friedel-Crafts alkylations with nitroalkenes, typically catalyzed by Lewis acids. acs.org The presence of the electron-withdrawing 7-nitro group deactivates the benzene ring (C4, C5, C6) towards electrophilic substitution. Conversely, this deactivation makes the benzene ring susceptible to nucleophilic aromatic substitution, a reaction not commonly observed in unsubstituted indoles.

A summary of typical reactions at various positions of the indole nucleus is presented below.

| Position | Reaction Type | Reagents / Conditions | Product Type |

| N-1 | Alkylation / Arylation | Base (e.g., NaH), Alkyl/Aryl Halide | N-Substituted Indoles |

| N-1 | Nucleophilic Substitution | Acid treatment of 1-hydroxyindole (B3061041) derivatives researchgate.net | 1-Arylindoles researchgate.net |

| C-3 | Electrophilic Substitution | Electrophiles (e.g., nitroalkenes), Lewis Acid acs.org | 3-Substituted Indoles |

| C-4, C-5, C-6 | Nucleophilic Aromatic Substitution | Strong Nucleophiles | Substituted Benzene Ring |

Intramolecular Cyclization and Rearrangement Studies

The 2-methyl-7-nitro-1H-indole scaffold serves as a valuable precursor for the synthesis of more complex, fused heterocyclic systems through intramolecular cyclization reactions. These reactions typically involve the introduction of a reactive side chain onto the indole, which then cyclizes to form a new ring.

Formation of Fused Heterocyclic Systems from 2-Methyl-7-nitro-1H-indole Precursors

The synthesis of fused heterocyclic systems containing an indole moiety is a significant area of research due to the prevalence of these structures in biologically active molecules. researchgate.netmdpi.com Starting from precursors derived from 2-methyl-7-nitro-1H-indole, various fused systems can be constructed.

Palladium-catalyzed intramolecular reactions are particularly powerful for this purpose. For instance, 3,4-fused tricyclic indole skeletons can be synthesized via an intramolecular Heck reaction followed by reductive N-heteroannulation. encyclopedia.pub The presence of a strong electron-withdrawing group, such as the nitro group at the 7-position, has been noted to increase the rate of alkene insertion in these reactions. encyclopedia.pub Similarly, palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines, which can be derived from nitro-substituted anilines, provides an efficient route to functionalized indoles that can be precursors to fused systems. mdpi.comunina.it

Another strategy involves Nazarov-type cyclizations induced by moieties like 1,3-dithiane, which can lead to the site-selective formation of indanyl-substituted indole derivatives. rsc.org Furthermore, the reaction of 2-indolylmethanols with other reagents can be controlled by catalysts to produce a diversity of indole-fused scaffolds. rsc.org These methods allow for the rapid assembly of complex molecular architectures, including pyrazolopyrimidines and pyrrolopyridazines, from appropriately functionalized indole precursors. yale.edu

The table below summarizes selected methods for the formation of fused systems from indole precursors.

| Reaction Type | Catalyst / Reagent | Fused System Formed |

| Intramolecular Heck Reaction encyclopedia.pub | Pd(OAc)₂, DPPP | 3,4-Fused Tricyclic Indoles |

| Intramolecular Oxidative Coupling unina.it | Pd(OAc)₂, Cu(OAc)₂ | Functionalized Indole Precursors |

| Nazarov-type Cyclization rsc.org | BF₃·Et₂O | Indanyl-substituted Indoles |

| Catalyst-controlled Cyclization rsc.org | Various Catalysts | Diverse Indole-fused Scaffolds |

| Reductive Cyclization | Fe, FeCl₃ | Fused Quinoxalinones nih.gov |

Elucidation of Reaction Mechanisms and Transition States

Understanding the mechanisms of intramolecular cyclization and rearrangement is crucial for controlling reaction outcomes and designing new synthetic routes. These investigations often employ a combination of experimental studies and computational chemistry.

For metal-catalyzed reactions, the mechanism typically involves the formation of a key intermediate. In rhodium-catalyzed cyclizations, for example, a carbenoid is formed which then reacts with the indole derivative. nih.gov Density Functional Theory (DFT) calculations are instrumental in mapping the reaction pathways, identifying transition states, and explaining the origins of regio- and diastereoselectivity. nih.gov These theoretical studies can reveal the importance of factors like distortion energy and weak interactions in controlling selectivity. nih.gov

In reactions involving the nitro group itself, distinct mechanistic pathways are observed. Under superacidic conditions (e.g., triflic acid), nitro groups can be transformed into highly electrophilic intermediates like nitrile oxides. nih.gov These intermediates can then undergo intramolecular electrophilic aromatic substitution (SEAr) with the indole's benzene ring to form fused tricyclic iminium species. nih.gov The mechanism proceeds through the C,O-diprotonation of a nitromethylene precursor, followed by water elimination to generate the reactive nitrile oxide. nih.gov

Rearrangements, such as the encyclopedia.pubencyclopedia.pub-sigmatropic rearrangement observed in the Bartoli indole synthesis, are another class of transformations studied mechanistically. wikipedia.org The steric bulk of ortho-substituents, like the nitro group in a precursor to 7-nitroindole, is often crucial for facilitating such rearrangements. wikipedia.org

Key Mechanistic Steps in Intramolecular Cyclizations:

Catalyst-Substrate Complexation: Formation of an initial complex between the metal catalyst (e.g., Pd, Rh) and the indole precursor.

Intermediate Formation: Generation of reactive intermediates such as metal-carbenoids or nitrile oxides. nih.govnih.gov

Cyclization: Intramolecular attack of a nucleophilic portion of the molecule onto an electrophilic center to form the new ring.

Rearrangement: In some cases, sigmatropic rearrangements can occur to form the final product structure. wikipedia.org

Product Release: Dissociation of the product from the catalyst, regenerating the active catalytic species.

Computational studies provide free energy profiles of the reaction pathway, allowing for the identification of the rate-determining step and the visualization of transition state geometries. nih.gov

Advanced Spectroscopic and Structural Elucidation Research of 2 Methyl 7 Nitro 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the precise arrangement of atoms within a molecule. Through a combination of one-dimensional and two-dimensional experiments, the connectivity and chemical environment of each nucleus can be determined.

Proton NMR analysis of 2-Methyl-7-nitro-1H-indole was conducted in deuterated chloroform (B151607) (CDCl₃) on a 400 MHz spectrometer. The resulting spectrum provides distinct signals for each proton, allowing for their complete assignment. rsc.org The N-H proton of the indole (B1671886) ring appears as a broad singlet significantly downfield at 9.68 ppm. rsc.org The aromatic region displays three signals corresponding to the protons on the benzene (B151609) portion of the indole core. A doublet at 8.05 ppm is assigned to H6, a doublet at 7.81 ppm corresponds to H4, and a triplet at 7.13 ppm is attributed to H5. rsc.org The coupling constants of these signals (J = 8.2, 7.7, and 7.9 Hz respectively) are characteristic of ortho-coupling between adjacent aromatic protons. rsc.org In the aliphatic region, the proton on the pyrrole (B145914) ring (H3) appears as a singlet at 6.43 ppm, and the methyl group protons (2-CH₃) resonate as a singlet at 2.56 ppm. rsc.org

Table 1: ¹H NMR Data for 2-Methyl-7-nitro-1H-indole

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 9.68 | s (broad) | - | N-H |

| 8.05 | d | 8.2 | H6 |

| 7.81 | d | 7.7 | H4 |

| 7.13 | t | 7.9 | H5 |

| 6.43 | s | - | H3 |

| 2.56 | s | - | 2-CH₃ |

Solvent: CDCl₃, Frequency: 400 MHz rsc.org

The ¹³C NMR spectrum, recorded at 101 MHz in CDCl₃, reveals nine distinct carbon signals, corresponding to the nine carbon atoms in the 2-Methyl-7-nitro-1H-indole structure. rsc.org The signals are assigned based on their chemical shifts and comparison with known indole derivatives. The carbon atom C2, being adjacent to the nitrogen and bearing the methyl group, is observed at 140.4 ppm. rsc.org The quaternary carbons of the indole core appear at 133.5 ppm (C7a), 131.7 ppm (C7, attached to the nitro group), and 129.0 ppm (C3a). rsc.org The aromatic methine carbons (CH) are found at 130.3 ppm (C4), 120.4 ppm (C6), and 117.8 ppm (C5). rsc.org The C3 carbon of the pyrrole ring resonates at 103.4 ppm, and the aliphatic methyl carbon gives a signal at 14.1 ppm. rsc.org

Table 2: ¹³C NMR Data for 2-Methyl-7-nitro-1H-indole

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 140.4 | C2 |

| 133.5 | C7a |

| 131.7 | C7 |

| 130.3 | C4 |

| 129.0 | C3a |

| 120.4 | C6 |

| 117.8 | C5 |

| 103.4 | C3 |

| 14.1 | 2-CH₃ |

Solvent: CDCl₃, Frequency: 101 MHz rsc.org

While specific 2D NMR experimental data for this compound is not detailed in the available literature, the application of standard 2D techniques like COSY, HSQC, and HMBC is essential for unambiguous structural confirmation.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would confirm proton-proton couplings. Key correlations would be observed between the adjacent aromatic protons: H5 (7.13 ppm) would show cross-peaks to both H4 (7.81 ppm) and H6 (8.05 ppm), confirming their positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment establishes one-bond correlations between protons and the carbons they are directly attached to. An HSQC spectrum would link the proton signals to their corresponding carbon signals, for example: H3 (6.43 ppm) to C3 (103.4 ppm), H4 (7.81 ppm) to C4 (130.3 ppm), H5 (7.13 ppm) to C5 (117.8 ppm), H6 (8.05 ppm) to C6 (120.4 ppm), and the methyl protons (2.56 ppm) to the methyl carbon (14.1 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton. Expected key correlations would include the methyl protons (2.56 ppm) showing cross-peaks to C2 (140.4 ppm) and C3 (103.4 ppm), confirming the methyl group's placement at the 2-position. The N-H proton (9.68 ppm) would be expected to correlate to carbons C2, C7a, and C3a, confirming the heterocyclic ring structure.

Specific dynamic NMR studies on 2-Methyl-7-nitro-1H-indole are not presently available in the literature. However, this technique would be highly applicable for investigating the conformational dynamics of the molecule, particularly the rotation around the C7-NO₂ single bond. Due to steric hindrance and electronic effects, the rotation of the nitro group may be restricted. Variable-temperature (VT) NMR experiments could be employed to determine the energy barrier (Gibbs free energy of activation, ΔG‡) for this rotation. By monitoring the coalescence of signals or through complete line-shape analysis as the temperature is varied, it would be possible to quantify the rotational dynamics, providing valuable insight into the molecule's conformational preferences and stability.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry using Electrospray Ionization (ESI) was performed to determine the exact mass of 2-Methyl-7-nitro-1H-indole. rsc.org The analysis provides a highly accurate mass measurement that confirms the elemental composition of the molecule. The calculated mass for the protonated molecule, [C₉H₈N₂O₂ + H]⁺, is 177.0659. rsc.org The experimentally observed mass was found to be 177.0658, which is in excellent agreement with the calculated value. rsc.org This result unequivocally confirms the molecular formula of the compound as C₉H₈N₂O₂.

Table 3: High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z | Found m/z | Molecular Formula Confirmed |

|---|---|---|---|

| [M+H]⁺ | 177.0659 | 177.0658 | C₉H₈N₂O₂ |

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For 2-Methyl-7-nitro-1H-indole (molar mass: 176.17 g/mol ), the molecular ion peak [M]+• is expected at m/z 176. Upon electron ionization, the molecule undergoes characteristic fragmentation that provides conclusive evidence for its structure.

The fragmentation of aromatic nitro compounds is well-documented and typically involves the loss of the nitro group constituents. cdnsciencepub.comstrath.ac.uk The primary fragmentation pathways for 2-Methyl-7-nitro-1H-indole are predicted to involve the sequential loss of oxygen and nitric oxide from the nitro group, as well as cleavage of the methyl group and fragmentation of the indole ring itself. nih.gov

Key fragmentation steps include:

Loss of an Oxygen atom: The molecular ion can lose an oxygen atom to form a fragment at [M-16]+• (m/z 160).

Loss of Nitric Oxide: A subsequent or alternative fragmentation involves the loss of nitric oxide (NO), leading to a fragment at [M-30]+• (m/z 146). This is a common pathway for aromatic nitro compounds. cdnsciencepub.com

Loss of the Nitro Group: The entire nitro group (NO2) can be cleaved, resulting in a significant peak at [M-46]+ (m/z 130).

Loss of a Methyl Group: Cleavage of the methyl group from the molecular ion would produce a fragment at [M-15]+ (m/z 161).

Indole Ring Fission: Further fragmentation can involve the breakdown of the stable indole core, leading to smaller charged particles.

These fragmentation pathways provide a molecular fingerprint, confirming the presence and connectivity of the methyl and nitro functional groups on the indole scaffold.

| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 176 | [C₉H₈N₂O₂]⁺• (Molecular Ion) | - |

| 161 | [C₈H₅N₂O₂]⁺ | •CH₃ |

| 160 | [C₉H₈N₂O]⁺• | O |

| 146 | [C₉H₈NO]⁺• | NO |

| 130 | [C₉H₈N]⁺ | NO₂ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Fourier-transform infrared (FTIR) spectroscopy is employed to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of 2-Methyl-7-nitro-1H-indole displays characteristic absorption bands that confirm its structure.

The key vibrational modes observed are:

N-H Stretching: A distinct peak in the region of 3400 cm⁻¹ corresponds to the stretching vibration of the N-H bond in the indole ring. mdpi.com

Aromatic C-H Stretching: Absorptions typically found between 3000 and 3100 cm⁻¹ are attributed to the C-H stretching vibrations of the aromatic rings.

Aliphatic C-H Stretching: The methyl group (CH₃) exhibits symmetric and asymmetric C-H stretching vibrations just below 3000 cm⁻¹.

N-O Stretching (Nitro Group): The nitro group is identified by two strong and characteristic absorption bands. The asymmetric stretching vibration appears in the range of 1515-1530 cm⁻¹, while the symmetric stretching vibration is observed around 1340-1350 cm⁻¹. mdpi.com

C=C Aromatic Stretching: Vibrations corresponding to the carbon-carbon double bonds within the aromatic indole ring system are found in the 1500-1620 cm⁻¹ region. researchgate.net

C-N Stretching: The stretching of the carbon-nitrogen bonds within the molecule contributes to peaks in the fingerprint region.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Indole N-H | Stretching | ~3400 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (Methyl) | Stretching | 2850 - 2960 |

| Nitro (NO₂) | Asymmetric Stretching | 1515 - 1530 |

| Nitro (NO₂) | Symmetric Stretching | 1340 - 1350 |

| Aromatic C=C | Stretching | 1500 - 1620 |

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The indole ring system is an inherent chromophore, and its absorption spectrum is significantly influenced by substituents. The parent indole molecule typically shows absorption bands around 270-290 nm. researchgate.net

Theoretical and Computational Chemistry Investigations of 2 Methyl 7 Nitro 1h Indole

Analysis of Reactivity and Stability Descriptors

Quantum chemical calculations are essential tools for determining the global and local reactivity indices of a molecule. These descriptors help in understanding the molecule's kinetic stability, and the most probable sites for electrophilic and nucleophilic attacks.

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)

Frontier Molecular Orbital (FMO) theory is a key framework for predicting the reactivity of molecules. youtube.comtaylorandfrancis.comwikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, characterizing its nucleophilic nature, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic nature. youtube.comyoutube.com

The energies of the HOMO (EHOMO) and LUMO (ELUMO) and the energy gap between them (ΔE = ELUMO - EHOMO) are crucial parameters. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com For 2-methyl-7-nitro-1H-indole, the presence of the electron-withdrawing nitro group is expected to lower the energy of the LUMO, while the methyl and indole (B1671886) ring system will influence the HOMO energy. A precise computational study would be needed to quantify these energy levels and the resulting gap.

Table 1: Hypothetical Frontier Molecular Orbital Parameters for 2-Methyl-7-nitro-1H-indole

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | Data not available | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Data not available | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | Data not available | ELUMO - EHOMO |

(Note: Specific energy values require dedicated quantum chemical calculations for 2-Methyl-7-nitro-1H-indole and are not currently published.)

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. mdpi.comresearchgate.net The MEP surface plots the electrostatic potential onto the electron density surface, using a color scale to indicate different potential regions.

Typically, regions of negative electrostatic potential, shown in red or yellow, are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, colored in blue, are electron-deficient and are prone to nucleophilic attack. researchgate.net

For 2-methyl-7-nitro-1H-indole, it is anticipated that the MEP map would show a significant negative potential around the oxygen atoms of the nitro group, making this area a prime site for electrophilic interaction. The region around the N-H group of the indole ring is expected to exhibit a positive potential, indicating a site for nucleophilic interaction. mdpi.com A detailed MEP map would provide a complete three-dimensional picture of the charge landscape.

Chemical Hardness, Softness, and Electrophilicity/Nucleophilicity Indices

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's stability and reactivity. irjweb.com

Chemical Hardness (η) and Softness (S) : Chemical hardness is a measure of a molecule's resistance to change in its electron distribution. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. irjweb.com Hardness and softness are calculated as:

η = (ELUMO - EHOMO) / 2

S = 1 / η

Electronegativity (χ) : This is the power of a molecule to attract electrons to itself. It is defined as the negative of the chemical potential (μ).

χ = -μ = -(EHOMO + ELUMO) / 2

Electrophilicity Index (ω) : This index measures the energy stabilization when a molecule accepts an additional electronic charge from the environment. researchgate.net It is a quantitative measure of a molecule's ability to act as an electrophile.

ω = μ² / (2η) = (EHOMO + ELUMO)² / (4 * (ELUMO - EHOMO))

To calculate these specific indices for 2-methyl-7-nitro-1H-indole, the precise EHOMO and ELUMO values are required.

Table 2: Hypothetical Global Reactivity Descriptors for 2-Methyl-7-nitro-1H-indole

| Descriptor | Formula | Value |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Data not available |

| Chemical Softness (S) | 1 / η | Data not available |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Data not available |

| Electrophilicity Index (ω) | μ² / (2η) | Data not available |

(Note: Values are dependent on HOMO and LUMO energies, which are not available from existing literature for this specific compound.)

Derivatization and Structure Activity Relationship Sar Research on 2 Methyl 7 Nitro 1h Indole Analogues

Design Principles for Indole (B1671886) Derivatives with Modified Structures

The design of novel indole derivatives is guided by established principles of medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic properties. Strategic functionalization and computational predictions are key pillars in this process.

Strategic Functionalization at Different Positions of the Indole Ring

The indole ring offers multiple positions for chemical modification, each influencing the molecule's biological activity in distinct ways. The strategic placement of substituents is crucial for optimizing interactions with biological targets. The nitrogen atom at position 1, the carbon at position 3, and various positions on the benzene (B151609) ring are common sites for functionalization.

For instance, substitution at the N-1 position of the indole nucleus can significantly impact the molecule's properties. The introduction of various groups at this position can modulate lipophilicity and hydrogen bonding capacity, thereby influencing cell permeability and target binding. Similarly, the C-3 position is a frequent site for derivatization, often leading to compounds with potent biological activities semanticscholar.org. The benzene ring portion of the indole nucleus also presents opportunities for modification, where the introduction of electron-donating or electron-withdrawing groups can alter the electronic properties of the entire molecule, affecting its reactivity and biological interactions. In the case of 7-nitroindoles, the nitro group at position 7 has been shown to be a key determinant of activity in certain contexts, and its presence directs the focus of further modifications to other positions on the scaffold researchgate.net.

Rational Design Based on Computational Predictions

In recent years, computational chemistry has become an indispensable tool in the rational design of novel drug candidates. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations provide valuable insights into the potential interactions between a ligand and its target protein. These methods allow for the prediction of binding affinities and the identification of key structural features required for biological activity before synthesis, thus saving time and resources.

Molecular docking studies, for example, can predict the binding mode of a series of indole derivatives within the active site of a target enzyme. This information can guide the design of new analogues with improved binding interactions. For instance, the binding mode of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase) has been successfully predicted using the CDOCKER algorithm, providing a structural basis for their inhibitory activity researchgate.net. QSAR studies establish a mathematical relationship between the chemical structure and biological activity of a series of compounds, enabling the prediction of the activity of unsynthesized analogues.

Exploration of Structure-Activity Relationships in In Vitro Assays

The biological activity of newly synthesized 2-methyl-7-nitro-1H-indole analogues is evaluated through a battery of in vitro assays. These studies are essential for establishing structure-activity relationships, which correlate specific structural modifications with changes in biological effect.

Correlation of Structural Features with Enzyme Inhibition Mechanisms (e.g., FBPase, tyrosinase)

The inhibitory activity of 2-methyl-7-nitro-1H-indole analogues against various enzymes is a key area of investigation. Fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis, and tyrosinase, an enzyme involved in melanin (B1238610) synthesis, are important targets for drug discovery.

A study on a series of 7-nitro-1H-indole-2-carboxylic acid derivatives as FBPase inhibitors revealed important SAR insights. Extensive modifications were made at the N-1 position and the C-2 carboxylic acid group. It was found that the 7-nitro group was crucial for activity. The nature of the substituent at the N-1 position significantly influenced the inhibitory potency, with a furan-2-ylmethyl group proving to be optimal. Furthermore, conversion of the C-2 carboxylic acid to an amide or ester generally led to a decrease in activity. This research culminated in the identification of a potent FBPase inhibitor with an IC50 value of 0.99 μM researchgate.net.

| Compound ID | N-1 Substituent | C-2 Substituent | FBPase IC50 (μM) |

| 3.1 | H | COOH | >50 |

| 3.2 | CH3 | COOH | 10.3 |

| 3.5 | Furan-2-ylmethyl | COOH | 1.25 |

| 3.9 | Furan-2-ylmethyl | CONH2 | 0.99 |

| 3.12 | Thiophen-2-ylmethyl | COOH | 2.47 |

While specific studies on 2-methyl-7-nitro-1H-indole analogues as tyrosinase inhibitors are limited, research on other hydroxyindoles provides valuable insights. For example, 6-hydroxyindole (B149900) and 7-hydroxyindole (B18039) have been identified as potent competitive inhibitors of human melanoma tyrosinase, with IC50 values of 20 μM and 79 μM, respectively. This suggests that the position of a hydroxyl group on the indole ring is a critical determinant of tyrosinase inhibitory activity researchgate.net.

Structure-Mechanism Relationships in In Vitro Antimicrobial Activity

Indole derivatives are known to possess a broad spectrum of antimicrobial activities. The introduction of a nitro group can enhance this activity. Studies on various nitro-substituted indole derivatives have demonstrated their potential as antibacterial and antifungal agents. The mechanism of action often involves the disruption of microbial cellular processes.

The position of the nitro group on the indole ring has been shown to influence mutagenic activity in Salmonella typhimurium, which can be an indicator of certain types of antimicrobial action. A nitro group at C5 or C6 generally results in measurable activity, while a nitro group at C7, as in 2-methyl-7-nitro-1H-indole, often leads to weak or no activity in this specific assay nih.gov. However, this does not preclude other mechanisms of antimicrobial action. For instance, synthetic indole derivatives have been shown to act as antibacterial agents by inhibiting the respiratory metabolism of multidrug-resistant Gram-positive bacteria nih.gov. The introduction of other heterocyclic moieties, such as 1,2,4-triazole (B32235) or 1,3,4-thiadiazole, to the indole scaffold has also yielded compounds with significant antimicrobial efficacy nih.gov. The minimum inhibitory concentration (MIC) is a common measure of antimicrobial potency, and SAR studies aim to identify structural modifications that lead to lower MIC values against a range of pathogens.

Investigation of Antioxidant Activity Mechanisms

The antioxidant properties of indole derivatives are of significant interest due to the role of oxidative stress in numerous diseases. The indole nucleus itself can act as a radical scavenger. The mechanisms by which these compounds exert their antioxidant effects can be complex, involving direct scavenging of free radicals or modulation of cellular antioxidant defense systems.

Synthetic Strategies for Diverse Analogues

The generation of diverse analogues of a lead compound like 2-Methyl-7-nitro-1H-indole is fundamental to structure-activity relationship (SAR) studies. Modern synthetic chemistry offers powerful strategies to rapidly create large collections of related molecules, known as chemical libraries. These approaches, including parallel synthesis, combinatorial chemistry, and late-stage functionalization, allow for systematic exploration of the chemical space around the core scaffold to identify derivatives with improved potency, selectivity, or other pharmacological properties.

Parallel Synthesis and Combinatorial Chemistry Approaches

Parallel synthesis and combinatorial chemistry are high-throughput strategies designed to produce large, diverse libraries of compounds for screening. nih.gov Instead of synthesizing compounds one by one, these techniques enable the simultaneous creation of tens to thousands of molecules. bohrium.com This approach is particularly valuable in the early stages of drug discovery for identifying initial hits and for lead optimization. nih.gov

The core principle involves combining a set of "building blocks" in a systematic manner using a reliable chemical reaction. For a scaffold like 2-Methyl-7-nitro-1H-indole, derivatization can be targeted at several positions, most commonly the N1-position of the indole ring, or by functionalizing the methyl group at C2 or the aromatic ring.

A common strategy for creating a library of indole analogues involves the use of a pre-formed indole core, which is then elaborated with various substituents. For instance, the indole nitrogen (N1) can be readily alkylated or acylated. A parallel synthesis approach would involve reacting the parent indole with a diverse set of alkyl halides or acyl chlorides in a multi-well plate format. Each well would contain a different reactant, leading to a library of N1-substituted analogues. Similarly, amide coupling reactions are frequently employed. The synthesis of indole-2-carboxamide derivatives often starts from indole-2-carboxylic acid, which is activated and then reacted with a library of different amines to produce a diverse set of amides. nih.gov

One combinatorial approach reported for other indole derivatives involves a Vilsmeier-Haack reaction on the indole scaffold, followed by a Knoevenagel condensation to introduce further diversity. eco-vector.com Subsequently, different substituted benzenesulfonyl groups can be introduced at the N-H position of the indole ring to generate a library of compounds. eco-vector.com While not specifically demonstrated on 2-Methyl-7-nitro-1H-indole, this workflow illustrates how a sequence of reliable reactions can be used to build complexity and diversity from a common starting material.

| Entry | Indole Core | Reagent (R-X) | General Product Structure |

|---|---|---|---|

| 1 | 2-Methyl-7-nitro-1H-indole | Benzyl bromide | 1-Benzyl-2-methyl-7-nitro-1H-indole |

| 2 | 2-Methyl-7-nitro-1H-indole | Acetyl chloride | 1-Acetyl-2-methyl-7-nitro-1H-indole |

| 3 | 2-Methyl-7-nitro-1H-indole | 4-Fluorobenzyl chloride | 1-(4-Fluorobenzyl)-2-methyl-7-nitro-1H-indole |

| 4 | 2-Methyl-7-nitro-1H-indole | Methyl iodide | 1,2-Dimethyl-7-nitro-1H-indole |

The success of these methods relies on the use of robust and high-yielding reactions that are amenable to automation and purification in a parallel format. The resulting libraries can then be screened to identify key structural motifs that contribute to biological activity.

Late-Stage Functionalization of the Indole Core

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves introducing functional groups into a complex molecule, such as a drug candidate or natural product, at one of the final steps of its synthesis. acs.org This approach is highly efficient as it avoids the need to re-synthesize complex structures from scratch with each desired modification. For the 2-Methyl-7-nitro-1H-indole core, LSF allows for the direct modification of the indole scaffold, providing rapid access to novel analogues for SAR studies.

A key challenge with the indole nucleus is achieving regioselectivity, as multiple positions on the heterocyclic and benzene rings are susceptible to reaction. Recent advances in synthetic methodology have provided tools to selectively functionalize specific C-H bonds.

One relevant transformation is the nitration of the indole ring. While the parent compound already contains a nitro group at the C7-position, further nitration could be explored. Modern methods allow for the regioselective synthesis of 3-nitroindoles under non-acidic conditions. nih.gov For example, using tetramethylammonium (B1211777) nitrate (B79036) and trifluoroacetic anhydride, an electrophilic nitrating agent is generated that can nitrate various substituted indoles. nih.gov Studies have shown that 7-substituted indoles are compatible with this protocol, allowing for the potential introduction of a second nitro group at the C3 position of 2-Methyl-7-nitro-1H-indole. nih.gov

Another important LSF strategy is the direct functionalization of the C7 position of the indole or indoline (B122111) core. Transition-metal-catalyzed C-H activation has emerged as a prominent tool for this purpose. skku.edu Palladium-catalyzed reactions, for example, can be used to couple various partners at the C7 position of N-substituted indolines. skku.edu Although this applies to the reduced indoline scaffold, subsequent oxidation can regenerate the indole ring. This methodology provides a pathway to introduce aryl, alkyl, or other functional groups directly onto the C7 carbon, a position often difficult to access through classical methods.

A one-pot synthesis method starting from 2-halonitroanilines and alkynes demonstrates how the indole core itself can be constructed with inherent functionalization. researchgate.net By varying the solvent in a tandem Sonogashira coupling/heteroannulation reaction, either nitro-indoles or amino-indoles can be obtained selectively. researchgate.net This suggests that a pre-existing nitro group at the C7 position could potentially be reduced to an amino group in situ, providing a key functional handle for further diversification, for example, through amide bond formation or reductive amination.

| Reaction Type | Target Position | Reagents/Conditions | Potential Product Type | Reference |

|---|---|---|---|---|

| C-H Nitration | C3 | NMe4NO3, (CF3CO)2O | 2-Methyl-3,7-dinitro-1H-indole | nih.gov |

| C-H Arylation (via indoline) | C7 | Pd catalyst, Aryl halide | 7-Aryl-2-methyl-1H-indole (after oxidation) | skku.edu |

| Nitro Group Reduction | C7 | Pd catalyst, Ammonium (B1175870) formate (B1220265) (from DMF) | 7-Amino-2-methyl-1H-indole | researchgate.net |

These LSF strategies are invaluable for rapidly probing the SAR of specific positions on the 2-Methyl-7-nitro-1H-indole scaffold, enabling the fine-tuning of its biological activity.

Advanced Research Applications of 2 Methyl 7 Nitro 1h Indole in Chemical Sciences

2-Methyl-7-nitro-1H-indole as a Key Synthetic Intermediate

The strategic placement of functional groups on the 2-Methyl-7-nitro-1H-indole framework makes it a valuable precursor for the construction of more elaborate molecular architectures. The nitro group can be readily reduced to an amine, providing a reactive handle for a multitude of transformations, while the methyl group and the indole (B1671886) nucleus itself offer further sites for functionalization.

Precursor in the Synthesis of Complex Indole Alkaloids and Natural Products

Indole alkaloids represent a large and structurally diverse class of natural products, many of which possess potent biological activities. rsc.org The synthesis of these complex molecules often relies on the use of functionalized indole building blocks. Nitroindoles, in particular, are attractive starting materials because the nitro group can be carried through many synthetic steps before being converted into other functional groups at a late stage.

While direct total syntheses of specific complex alkaloids starting from 2-Methyl-7-nitro-1H-indole are not yet widely documented, the general utility of nitroindoles in such syntheses is well-established. For instance, the reduction of the nitro group to an amine is a key step in building the hexahydropyrrolo[2,3-b]indole core found in many natural products. ub.edu This transformation provides a nucleophilic center that can participate in cyclization reactions to form the intricate ring systems characteristic of these alkaloids. The presence of the methyl group at the C2 position can also influence the regioselectivity of reactions and provide a steric handle to control the stereochemistry of subsequent transformations, a critical aspect in the synthesis of enantiomerically pure natural products. semanticscholar.org

Building Block for Advanced Heterocyclic Systems

Beyond natural product synthesis, 2-Methyl-7-nitro-1H-indole serves as a versatile building block for a wide array of advanced heterocyclic systems. sigmaaldrich.com The indole nucleus is a "privileged structure" in medicinal chemistry, and the ability to modify it at various positions is crucial for developing new therapeutic agents. sigmaaldrich.com

The reactivity of the indole ring, modulated by the nitro and methyl groups, allows for its incorporation into larger, more complex heterocyclic frameworks. For example, the nitrogen atom of the indole can be alkylated or acylated, and the benzene (B151609) portion of the ring system can undergo electrophilic substitution reactions. The nitro group can be transformed into a variety of other functionalities, such as amino, hydroxylamino, or nitroso groups, each opening up new avenues for synthetic elaboration. This versatility has led to the inclusion of substituted indoles in the synthesis of compounds targeting a range of biological targets, from kinases to G-protein coupled receptors. nih.gov

Table 1: Synthetic Transformations of the Nitroindole Scaffold

| Starting Material | Reagents and Conditions | Product Type | Potential Application |

| 7-Nitroindole (B1294693) derivative | H₂, Pd/C or SnCl₂, HCl | 7-Aminoindole derivative | Precursor for cyclization reactions, amide bond formation |

| 7-Nitroindole derivative | NaBH₄, Se | 7,7'-Azoxybis(indole) | Building block for dimeric structures |

| 7-Nitroindole derivative | Lawesson's reagent | Thionated indole derivative | Synthesis of sulfur-containing heterocycles |

| 2-Methyl-7-nitro-1H-indole | Alkyl halide, Base (e.g., NaH) | N-Alkylated indole | Modification of electronic properties and solubility |

Chemical Biology Applications (Non-Clinical Focus)

The unique properties of 2-Methyl-7-nitro-1H-indole and its derivatives have also been exploited in the field of chemical biology, where they are used as tools to study and manipulate biological systems at the molecular level.

Development as Molecular Probes for Biochemical Pathways

Molecular probes are essential tools for visualizing and quantifying biological molecules and processes. Nitroaromatic compounds, including nitroindoles, have found a niche in the design of quenched fluorescent probes. google.com In these systems, the nitro group acts as a quencher, suppressing the fluorescence of a nearby fluorophore. This quenching effect can be relieved upon a specific biological event, such as hybridization of a DNA probe to its target sequence, leading to a "turn-on" fluorescent signal.

Substituted nitroindoles have been incorporated into oligonucleotide probes for this purpose. google.com For example, in a Fluorescence Resonance Energy Transfer (FRET) hybridization probe system, one probe is labeled with a donor fluorophore and a second, adjacent probe is labeled with an acceptor, which can be a quencher like a nitroindole derivative. When both probes bind to the target nucleic acid, the donor and acceptor are brought into close proximity, allowing for FRET to occur, which can be detected as a change in fluorescence. This technology is valuable for the sensitive and specific detection of nucleic acids in homogeneous assays. google.com

Studies on Protein-Ligand Interactions through Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is a powerful tool in drug discovery and for understanding the fundamental principles of protein-ligand recognition. The indole scaffold is a common motif in ligands that bind to a variety of proteins.